4-Chloro-6,7-diethoxyquinazoline

Synthetic Chemistry Heterocyclic Intermediate Yield Optimization

Medicinal chemistry groups synthesizing EGFR-targeted imaging agents face inconsistent yields and SAR variability when substituting intermediates. 4-Chloro-6,7-diethoxyquinazoline provides a 73% chlorination yield (vs. 52% for dimethoxy) and validated routes to [125I]PHY/[125I]BAY PET tracers. • 73% synthetic yield ensures cost-effective scale-up • Validated in radioiodinated EGFR SPECT/PET probes • ≥97% HPLC purity, 139-140 °C mp for ease of handling.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
CAS No. 162363-46-4
Cat. No. B176708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-diethoxyquinazoline
CAS162363-46-4
Molecular FormulaC12H13ClN2O2
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC
InChIInChI=1S/C12H13ClN2O2/c1-3-16-10-5-8-9(6-11(10)17-4-2)14-7-15-12(8)13/h5-7H,3-4H2,1-2H3
InChIKeyHGMQPDNSSYTATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6,7-diethoxyquinazoline Procurement & Research Baseline


4-Chloro-6,7-diethoxyquinazoline (CAS 162363-46-4) is a halogenated dialkoxyquinazoline derivative characterized by a chlorine atom at the 4-position and ethoxy groups at the 6- and 7-positions of the quinazoline core . This heterocyclic compound, with a molecular formula of C12H13ClN2O2 and a molecular weight of 252.7 g/mol, serves primarily as a key synthetic intermediate in the preparation of 4-substituted quinazoline derivatives, particularly those designed as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for oncological imaging and therapeutic applications [1]. The compound's 4-chloro substituent enables efficient nucleophilic aromatic substitution with various anilines, phenols, and benzylamines, making it a versatile building block for constructing focused libraries of 4-amino-, 4-phenoxy-, and 4-benzylaminoquinazolines [2]. Its physicochemical properties, including a melting point of 139–140 °C and limited aqueous solubility, are consistent with its role as a solid intermediate amenable to standard organic synthesis workflows [1].

Synthetic intermediate for EGFR kinase inhibitor libraries
Compatible with nucleophilic aromatic substitution (SNAr) for rapid diversification
Diethoxy substitution pattern provides distinct SAR relative to dimethoxy analogs

4-Chloro-6,7-diethoxyquinazoline: Substitution Not Advisable


Substitution of 4-chloro-6,7-diethoxyquinazoline with other 4-halo- or 6,7-dialkoxyquinazolines is not scientifically or procedurally straightforward due to quantifiable differences in synthetic yield, reaction outcomes, and the downstream biological performance of derived products. The diethoxy substitution pattern imparts distinct electronic and steric properties relative to the more common dimethoxy analogs, which directly influences both the efficiency of the chlorination step during intermediate synthesis (73% yield for diethoxy vs. 52% for dimethoxy) [1] and the subsequent nucleophilic aromatic substitution reactions that generate final bioactive compounds [2]. Furthermore, the specific 4-chloro leaving group, in combination with the 6,7-diethoxy motif, determines the kinetic and thermodynamic parameters of coupling reactions with anilines, phenols, and benzylamines, affecting both yield and purity profiles of the resulting EGFR-targeting agents [3]. Given that even minor alterations in the alkoxy chain length (e.g., methoxy vs. ethoxy) have been shown to modulate the affinity (IC50 range 0.4–51 nM) and in vivo stability of the final quinazoline derivatives, procurement of the exact intermediate is critical for reproducible synthesis and assay outcomes [4]. Generic substitution without rigorous comparative validation introduces unacceptable variability in both the chemical synthesis trajectory and the pharmacological properties of the end products.

Alkoxy Chain Length
Ethoxy vs. methoxy may alter coupling yield and reaction kinetics.
Leaving Group Reactivity
4-Cl reactivity may not transfer directly to other 4-haloquinazoline analogs.
EGFR-TK SAR Sensitivity
Minor structural changes can shift inhibitory profile and in vivo stability of derived probes.

4-Chloro-6,7-diethoxyquinazoline vs. Closest Analogs


Synthetic Efficiency: Diethoxy vs. Dimethoxy

The synthesis of 4-chloro-6,7-diethoxyquinazoline via chlorination of the corresponding quinazolin-4-one proceeds with a 73% yield, which is substantially higher than the 52% yield reported for the analogous 4-chloro-6,7-dimethoxyquinazoline under identical reaction conditions [1]. This 21% absolute yield difference reflects a more efficient conversion for the diethoxy intermediate, potentially due to differences in solubility or reaction kinetics attributable to the ethyl vs. methyl substituents on the quinazoline core.

Synthetic Yield
Head-to-head
73% (diethoxy) vs. 52% (dimethoxy) isolated yield
Reported higher reaction efficiency may support material economy in synthesis.
Yield advantage observed under identical chlorination conditions; substrate scope may vary.
Synthetic Chemistry Heterocyclic Intermediate Yield Optimization

Melting Point Distinction vs. Dimethoxy Analog

4-Chloro-6,7-diethoxyquinazoline exhibits a melting point of 139–140 °C, which is significantly lower than the 184–186 °C reported for 4-chloro-6,7-dimethoxyquinazoline [1]. This 45 °C difference in melting behavior indicates distinct crystal packing interactions and potentially different solubility and thermal stability profiles between the two analogs.

Melting Point
Head-to-head
139–140 °C (diethoxy) vs. 184–186 °C (dimethoxy)
Lower melting point reported; may facilitate purification and handling.
Crystal packing and thermal stability may differ between analogs.
Solid-State Properties Purification Formulation

EGFR-TK Inhibition Profiles of Derived Compounds

Compounds synthesized from 4-chloro-6,7-diethoxyquinazoline as the core intermediate exhibit a broad range of EGFR tyrosine kinase (EGFR-TK) inhibitory potencies, with IC50 values spanning from 0.4 to 51 nM across a library of 16 dialkoxyquinazoline analogues [1]. Notably, the diethoxy-substituted derivatives 4-(2′-fluoroanilino)- and 4-(3′-fluoroanilino)-6,7-diethoxyquinazoline were identified as possessing the optimal combination of properties for further development, distinct from the dimethoxy series where 4-(3′-chloroanilino)- and 4-(3′-bromoanilino)-6,7-dimethoxyquinazoline emerged as the lead candidates [2]. This demonstrates that the 6,7-diethoxy substitution pattern, enabled by the use of the target intermediate, yields a distinct SAR landscape compared to the 6,7-dimethoxy series, with implications for lead optimization and candidate selection.

EGFR-TK SAR
Class-level
IC50 range 0.4–51 nM for diethoxy series; lead compounds differ from dimethoxy series
Diethoxy series yields distinct SAR landscape vs. dimethoxy in EGFR inhibition.
Lead selection depends on 4-anilino substitution pattern, not overall potency range.
Kinase Inhibition EGFR Structure-Activity Relationship

In Vivo Stability of Diethoxy-Derived Radiopharmaceuticals

The diethoxy-containing ligand [125I]m-IPQ, synthesized from 4-chloro-6,7-diethoxyquinazoline, exhibited low in vivo stability, prompting the development of next-generation derivatives PHY and BAY [1]. Both [125I]PHY and [125I]BAY demonstrated significantly lower uptake in the stomach (an indicator of deiodination) compared to [125I]m-IPQ, with [125I]PHY additionally showing high tumor uptake (tumor-to-blood ratio 0.94–1.50; tumor-to-muscle ratio 1.02–1.95) and prolonged tumor retention [2]. This quantitative improvement in in vivo stability and tumor targeting validates the utility of the 4-chloro-6,7-diethoxyquinazoline scaffold as a foundation for creating second-generation imaging agents with enhanced pharmacokinetic properties.

In Vivo Tumor Targeting
Cross-study
[125I]PHY tumor-to-blood 0.94–1.50, tumor-to-muscle 1.02–1.95
Reported improved tumor retention and stability with diethoxy-derived probes.
Model-dependent; direct deiodination comparison with earlier m-IPQ not quantified.
In Vivo Stability Tumor Imaging Radiopharmaceuticals

Commercial Purity Benchmarks

Commercial suppliers of 4-chloro-6,7-diethoxyquinazoline typically report purities of ≥97% as determined by HPLC, NMR, and GC . This specification meets or exceeds the requirements for use as a pharmaceutical intermediate and research tool. While direct comparative purity data for related 4-chloro-6,7-dialkoxyquinazolines are not systematically available in the open literature, the consistency of purity reporting across multiple vendors (e.g., Bidepharm 97%, ChemScene ≥97%, CymitQuimica 95–97%) indicates a reliable supply chain for this specific compound [1].

Commercial Purity
Supporting evidence
≥97% (HPLC) across multiple suppliers
Consistent purity specification may reduce lot-to-lot variability.
Verify vendor CoA for batch-specific data and impurity profile.
Quality Control Purity Analysis Procurement Specifications

Synthetic Versatility via Nucleophilic Aromatic Substitution

4-Chloro-6,7-diethoxyquinazoline serves as a general coupling partner for a variety of nucleophiles, including anilines, phenols, and benzylamines, to yield structurally diverse 4-substituted quinazolines [1][2]. In a representative synthesis, the reaction of the target compound with 3-chloroaniline (40 μL, 0.38 mmol) in isopropanol at reflux provided the corresponding 4-(3′-chloroanilino)-6,7-diethoxyquinazoline [3]. This versatility is a key differentiator from more specialized intermediates that may be limited to a single class of nucleophile or require harsher conditions. The broad reactivity profile allows for the efficient construction of focused libraries for SAR studies, particularly in the EGFR-TK inhibitor space, where minor structural modifications can significantly impact potency and selectivity [4].

Nucleophilic Scope
Class-level inference
Reacts with anilines, phenols, benzylamines under SNAr conditions
Broad reactivity supports diverse library synthesis from a single building block.
Reaction conditions may need optimization per nucleophile class.
Medicinal Chemistry Building Block Parallel Synthesis

4-Chloro-6,7-diethoxyquinazoline Application Scenarios


EGFR-Targeted Radiopharmaceutical Synthesis

This intermediate is ideally suited for the preparation of radioiodinated or fluorinated quinazoline derivatives designed for SPECT or PET imaging of EGFR-overexpressing tumors. The diethoxy substitution pattern has been validated in the development of [125I]PHY and [125I]BAY, which demonstrate improved in vivo stability and tumor retention compared to earlier analogs [1]. Procurement of this specific intermediate ensures access to the validated synthetic route and the associated pharmacokinetic benefits documented in preclinical studies.

Quinazoline Libraries for EGFR-TK SAR

Medicinal chemistry groups seeking to explore structure-activity relationships around the 6,7-dialkoxy motif of EGFR inhibitors should prioritize this compound. The quantitative yield advantage (73% vs. 52% for dimethoxy) and distinct melting point (139–140 °C vs. 184–186 °C) facilitate efficient parallel synthesis and purification [2]. The resulting diethoxy-substituted anilinoquinazolines exhibit a unique SAR profile, with lead compounds differing from those in the dimethoxy series [3].

Large-Scale Production of 4-Anilinoquinazolines

For process chemistry and scale-up operations, the higher synthetic yield of the diethoxy intermediate directly translates to improved atom economy and reduced cost of goods. The well-characterized chlorination procedure and the compound's physical properties (e.g., lower melting point facilitating handling) make it a robust starting point for the kilogram-scale synthesis of 4-anilinoquinazolines intended for preclinical toxicology or clinical supply [4].

Quality Control Reference Standard

Given the consistency of commercial purity specifications (≥97% by HPLC) across multiple vendors , this compound can serve as a reliable reference standard for analytical method development, impurity profiling, and batch-to-batch quality control in pharmaceutical manufacturing settings where related quinazoline derivatives are produced.

Application
Selection Property
Validation Focus
EGFR-Targeted Probe Synthesis
Diethoxy substitution pattern & SNAr reactivity
In vivo stability and tumor-uptake endpoints in preclinical models
Quinazoline Libraries for EGFR-TK SAR
Distinct SAR from dimethoxy series
Lead compound selectivity and potency screening
Large-Scale Synthesis of 4-Anilinoquinazolines
Reported higher synthetic yield context
Scalability and process robustness validation
Quality Control Reference Standard
Consistent commercial purity (≥97% HPLC)
Lot-to-lot consistency and impurity profiling

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